
N-methyl-N-(pyridin-2-yl)carbamoylchloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N-(pyridin-2-yl)carbamoyl chloride is an organic compound that belongs to the class of carbamoyl chlorides It is characterized by the presence of a pyridine ring attached to a carbamoyl chloride group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-methyl-N-(pyridin-2-yl)carbamoyl chloride can be synthesized through several methods. One common approach involves the reaction of N-methyl-N-(pyridin-2-yl)amine with phosgene (COCl2) under controlled conditions. The reaction typically takes place in an inert solvent such as dichloromethane at low temperatures to prevent decomposition .
Industrial Production Methods
In an industrial setting, the production of N-methyl-N-(pyridin-2-yl)carbamoyl chloride may involve the use of continuous flow reactors to ensure precise control over reaction conditions. This method enhances the yield and purity of the product while minimizing the risk of hazardous by-products .
Análisis De Reacciones Químicas
Types of Reactions
N-methyl-N-(pyridin-2-yl)carbamoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding carbamates and ureas.
Hydrolysis: In the presence of water, it hydrolyzes to form N-methyl-N-(pyridin-2-yl)carbamic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and phenols are common nucleophiles used in substitution reactions with N-methyl-N-(pyridin-2-yl)carbamoyl chloride.
Solvents: Dichloromethane, toluene, and acetonitrile are frequently used solvents.
Catalysts: Lewis acids such as aluminum chloride (AlCl3) can be used to enhance reaction rates.
Major Products
Carbamates: Formed by the reaction with alcohols.
Ureas: Formed by the reaction with amines.
Carbamic Acids: Formed by hydrolysis.
Aplicaciones Científicas De Investigación
N-methyl-N-(pyridin-2-yl)carbamoyl chloride has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-methyl-N-(pyridin-2-yl)carbamoyl chloride involves its reactivity with nucleophiles. The carbamoyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of carbamate or urea derivatives, depending on the nucleophile involved . The pyridine ring can also participate in coordination chemistry, influencing the reactivity and stability of the compound .
Comparación Con Compuestos Similares
Similar Compounds
N-methyl-N-(pyridin-4-yl)carbamoyl chloride: Similar structure but with the pyridine ring attached at the 4-position.
N-methyl-N-(pyridin-3-yl)carbamoyl chloride: Pyridine ring attached at the 3-position.
N-methyl-N-(pyridin-2-yl)carbamic acid: Hydrolysis product of N-methyl-N-(pyridin-2-yl)carbamoyl chloride.
Uniqueness
N-methyl-N-(pyridin-2-yl)carbamoyl chloride is unique due to its specific reactivity profile and the position of the pyridine ring, which influences its chemical behavior and applications .
Propiedades
IUPAC Name |
N-methyl-N-pyridin-2-ylcarbamoyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O/c1-10(7(8)11)6-4-2-3-5-9-6/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDYQYIQELHTNOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=N1)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
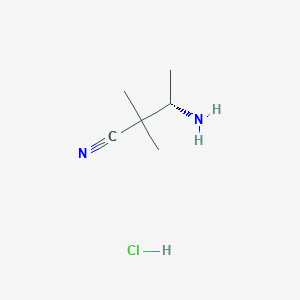
aminehydrochloride](/img/structure/B15315140.png)

![4-Azaspiro[2.6]nonanehydrochloride](/img/structure/B15315145.png)
![(|AR,|AR)-|A-(2,3-Dihydro-1,4-benzodioxin-6-yl)-|A-[(2-hydroxy-1-phenylethyl)amino]-1-pyrrolidinepropanol](/img/structure/B15315150.png)
![ethyl 4-[[(E)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enoyl]amino]benzoate](/img/structure/B15315156.png)
![Tert-butyl1-oxaspiro[2.3]hexane-5-carboxylate](/img/structure/B15315164.png)
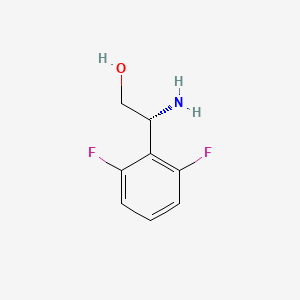
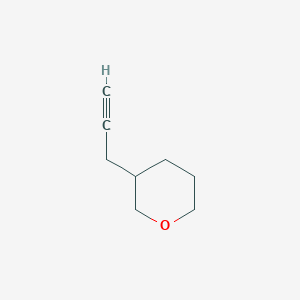
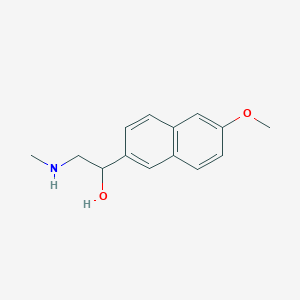
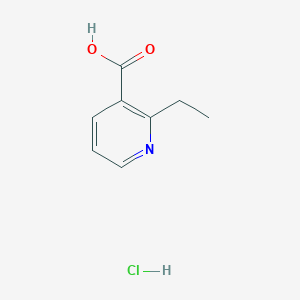
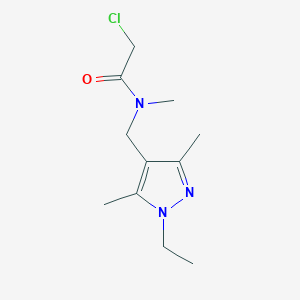
![6,14-Dioxa-3,8,11,16-tetrazatricyclo[11.3.0.05,9]hexadeca-1(13),5(9),7,15-tetraene;2,2,2-trifluoroacetic acid](/img/structure/B15315213.png)

